molecular formula C9H16N4O B1492620 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole CAS No. 2098123-78-3

1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole

Cat. No.: B1492620
CAS No.: 2098123-78-3
M. Wt: 196.25 g/mol
InChI Key: LHFOOOJWULSQHH-UHFFFAOYSA-N
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Description

Structure and Properties: The compound 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole (CAS: 2097997-04-9) features a 1,2,3-triazole core substituted at position 1 with an azetidin-3-ylmethyl group and at position 4 with an ethoxymethyl moiety (C8H14N4O; MW: 182.22 g/mol) . This combination balances lipophilicity and solubility, making it suitable for pharmaceutical and material science applications.

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-2-14-7-9-6-13(12-11-9)5-8-3-10-4-8/h6,8,10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFOOOJWULSQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)CC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole is a nitrogen-rich heterocyclic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole
  • Molecular Formula : C₉H₁₂N₄O
  • Molecular Weight : 196.22 g/mol
  • CAS Number : 2098123-78-3

Synthesis

The synthesis of 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole typically employs click chemistry techniques such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of the triazole ring through reactions involving azides and alkynes in the presence of a copper catalyst.

Anticancer Properties

Recent studies have shown that compounds containing triazole moieties exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of triazoles have been reported to induce apoptosis in cancer cells and inhibit tumor growth.

A study evaluated the cytotoxic effects of various triazole derivatives against HeLa and MCF-7 cell lines using the MTT assay. The results indicated that compounds with a triazole structure demonstrated potent anticancer activity with IC₅₀ values in the micromolar range. Notably, compounds with additional functional groups showed enhanced lipophilicity and interaction with biological targets, leading to improved efficacy .

The mechanism by which 1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole exerts its biological effects is believed to involve:

  • Inhibition of Enzymes : Triazoles can interact with enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at the G2/M phase, preventing cell division and promoting apoptosis .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cancer progression.

Study 1: Cytotoxicity Evaluation

In a recent investigation, researchers synthesized several triazole derivatives and assessed their cytotoxicity against different cancer cell lines. The compound containing the azetidine moiety showed an IC₅₀ value of approximately 29 μM against HeLa cells, indicating a strong potential for development as an anticancer agent .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications to the triazole ring significantly influenced biological activity. For instance, substituents that enhance hydrogen bonding capabilities increased binding affinity to target proteins involved in cancer cell survival.

Data Table: Biological Activity Summary

Compound NameCell LineIC₅₀ (µM)Mechanism of Action
1-(Azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazoleHeLa29Induces apoptosis; G2/M arrest
Triazole Derivative AMCF-735Enzyme inhibition
Triazole Derivative BHeLa45Signaling pathway modulation

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Key Features Reference
Target Compound C8H14N4O Azetidin-3-ylmethyl, ethoxymethyl Moderate polarity, azetidine ring strain, molecular weight: 182.22 g/mol
1-(Azetidin-3-yl)-4-phenyl-triazole HCl C11H13ClN4 Azetidin-3-yl, phenyl Hydrophobic phenyl group, hydrochloride salt (enhanced aqueous solubility)
Compound 2ab () C24H19Cl2F3N4O Pyrrolidinyl, fluorophenyl, dichlorobenzyloxy Bulky halogenated groups, higher MW (507.34 g/mol), lipophilic
DMTT () C18H16F3N3O Trifluoromethyl, methoxyphenyl Electron-withdrawing CF3, aromatic methoxy, nonlinear optical properties
1-Benzyl-4-(naphthyloxy)methyl-triazole (3h) C20H17N3O Benzyl, naphthyloxymethyl Extended aromatic system, higher rigidity

Key Observations :

  • The hydrochloride salt form in improves aqueous solubility but limits organic solvent compatibility.
  • Ring Strain and Reactivity : Azetidine’s four-membered ring introduces higher strain compared to pyrrolidine (five-membered, ) or piperidine derivatives, which may influence metabolic stability or synthetic accessibility .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF3 in DMTT, ) increase lipophilicity and may enhance binding to hydrophobic enzyme pockets, whereas the ethoxymethyl group offers flexibility for hydrogen bonding .

Preparation Methods

Synthesis of Azetidin-3-ylmethyl Azide Derivative

The azetidine moiety (a four-membered nitrogen-containing ring) is introduced via functionalization of azetidine or its derivatives:

  • Stepwise approach:
    • Start from azetidine-3-carboxaldehyde or azetidin-3-ylmethanol.
    • Convert the hydroxyl or aldehyde group to a suitable leaving group (e.g., tosylate).
    • Substitute with sodium azide (NaN3) to form the azide intermediate.

This azide-bearing azetidine is a critical substrate for the CuAAC reaction to form the triazole ring.

Synthesis of Ethoxymethyl Alkyne Derivative

The ethoxymethyl substituent is introduced on the alkyne partner:

  • The alkyne is functionalized with an ethoxymethyl group via alkylation reactions.
  • For example, propargyl alcohol can be alkylated with ethyl bromide under basic conditions to yield ethoxymethyl-substituted alkyne.

This alkyne derivative then participates in the CuAAC reaction with the azide intermediate.

Detailed Stepwise Synthesis Route

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Tosylation of azetidin-3-ylmethanol TsCl, Et3N, DMAP, DCM, 0°C to RT, 5 h ~95 Converts hydroxyl to tosylate
2 Azide substitution NaN3, DMF, 70°C, 3 h ~78 Forms azide intermediate
3 Alkylation of propargyl alcohol Ethyl bromide, base, solvent Variable Forms ethoxymethyl alkyne derivative
4 CuAAC cycloaddition CuI, Et3N, MeCN, RT, 3 h 76-82 Forms 1,4-disubstituted 1,2,3-triazole

Data adapted and generalized from synthesis of related 1,2,3-triazole derivatives reported in literature.

Research Findings and Optimization

  • Catalyst and Base: CuI with triethylamine in acetonitrile is a common and effective system.
  • Temperature: Room temperature reactions typically yield high purity and good yields.
  • Solvent System: Polar aprotic solvents such as acetonitrile or mixtures with water improve reaction rates and yields.
  • Reaction Time: Approximately 3 hours is sufficient for complete conversion.
  • Purification: Flash chromatography is used to isolate pure triazole derivatives.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield/Selectivity
Catalyst CuI (2 equiv) High regioselectivity, good yield
Base Triethylamine (3 equiv) Facilitates deprotonation and catalysis
Solvent Acetonitrile or MeCN/H2O mixture Enhances solubility and reaction rate
Temperature Room temperature (20-25°C) Optimal for CuAAC, avoids side reactions
Reaction Time 3 hours Complete conversion
Purification Method Flash chromatography High purity product

Q & A

Q. Optimization Strategies :

  • Catalyst Variation : Use Cu(I) catalysts (e.g., CuSO₄ with sodium ascorbate) to enhance cycloaddition efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., THF/H₂O mixtures) improve reaction homogeneity .
  • Temperature Control : Maintain 50–60°C during cycloaddition to balance reaction rate and side-product formation .

Table 1 : Example Reaction Conditions and Yields

StepReagents/ConditionsYield RangeReference
Azetidine IntermediateSulfonyl chloride, DCM, RT65–76%
CuAACCuSO₄, sodium ascorbate, THF/H₂O, 50°C61–80%
EthoxymethylationEthyl bromoethyl ether, K₂CO₃, DMF70–85%

What spectroscopic and chromatographic methods are recommended for characterizing purity and structure?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the triazole (e.g., distinguishing 1,4- vs. 1,5-isomers) and substitution patterns on azetidine/ethoxymethyl groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
  • HPLC-MS : Assess purity (>95%) and detect trace byproducts using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate empirical formula (C₈H₁₄N₄O) .

Advanced Tip : Pair HRMS with isotopic pattern analysis to distinguish isobaric impurities .

How does the compound’s structure influence its preliminary bioactivity in antimicrobial or anticancer assays?

Q. Basic Research Focus

  • Triazole Core : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Azetidine Ring : Enhances metabolic stability compared to larger N-heterocycles .
  • Ethoxymethyl Group : Improves solubility and membrane permeability .

Q. Preliminary Screening :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays .
  • Anticancer Models : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

How can structure-activity relationship (SAR) studies evaluate the role of ethoxymethyl and azetidine groups?

Q. Advanced Research Focus

  • Ethoxymethyl Modifications :
    • Replace with methyl, propoxymethyl, or hydroxyl groups to assess hydrophobicity/electron effects .
  • Azetidine Variations :
    • Substitute with pyrrolidine or piperidine to study ring size impact on target binding .
  • Control Experiments : Synthesize and test analogs lacking either group to isolate their contributions .

Table 2 : Example SAR Findings

AnalogModificationBioactivity (IC₅₀)Reference
Parent CompoundNone12 μM (Cancer)
Analog AAzetidine → Piperidine45 μM (Reduced activity)
Analog BEthoxymethyl → Methyl>100 μM (Loss of activity)

What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Q. Advanced Research Focus

  • Docking Re-evaluation : Use multiple software (AutoDock, Schrödinger) to cross-validate binding poses .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure direct binding affinity to targets (e.g., cholinesterases) .
    • Enzyme Inhibition Assays : Confirm computational hits with kinetic studies (e.g., IC₅₀, Kᵢ determination) .
  • Meta-Analysis : Compare results with structurally related triazole derivatives to identify outliers .

What in vitro/in vivo models are suitable for pharmacokinetic and toxicity profiling?

Q. Advanced Research Focus

  • In Vitro ADME :
    • Microsomal Stability : Use liver microsomes to estimate metabolic half-life .
    • Caco-2 Permeability : Predict intestinal absorption .
  • In Vivo Models :
    • Rodent Studies : Assess oral bioavailability and organ toxicity (e.g., liver/kidney histopathology) .
    • Zebrafish Embryos : Rapid screening for developmental toxicity .

Q. Key Parameters :

  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction .
  • CYP Inhibition : Screen against major cytochrome P450 isoforms to predict drug-drug interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole
Reactant of Route 2
1-(azetidin-3-ylmethyl)-4-(ethoxymethyl)-1H-1,2,3-triazole

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